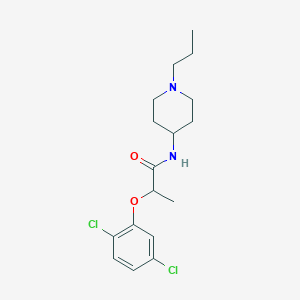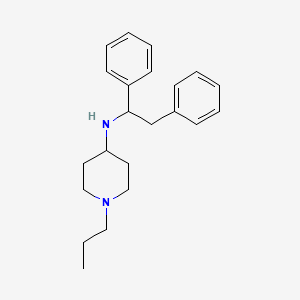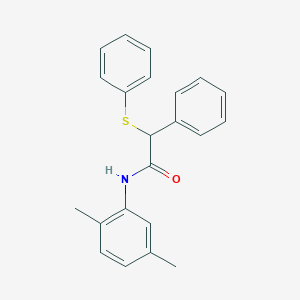
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as Darifenacin, is a selective M3 muscarinic receptor antagonist that is used to treat overactive bladder (OAB) symptoms such as urinary urgency, frequency, and urge incontinence. Darifenacin is a potent and effective medication that has been approved by the US FDA for the treatment of OAB symptoms.
作用机制
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide works by selectively blocking the M3 muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. This results in a reduction in OAB symptoms such as urinary urgency, frequency, and urge incontinence.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a selective affinity for the M3 muscarinic receptors in the bladder, with minimal activity at other muscarinic receptor subtypes. This selectivity results in a reduction in bladder contractions and an increase in bladder capacity, leading to a reduction in OAB symptoms.
实验室实验的优点和局限性
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been used in laboratory experiments to study the role of muscarinic receptors in bladder function. Its selective affinity for the M3 muscarinic receptors in the bladder makes it a useful tool for studying the physiological and biochemical effects of muscarinic receptor activation in the bladder. However, its specificity for the M3 muscarinic receptor subtype limits its usefulness in studying the effects of other muscarinic receptor subtypes.
未来方向
Future research on 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide may focus on its potential use in other conditions such as interstitial cystitis and neurogenic bladder. In addition, further studies may investigate the effects of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide on other muscarinic receptor subtypes and their potential role in bladder function. Finally, research may explore the development of new muscarinic receptor antagonists with improved selectivity and efficacy for the treatment of OAB symptoms.
合成方法
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with propionyl chloride to form 2,5-dichlorophenyl propionate. This intermediate is then reacted with piperidine to form 2-(2,5-dichlorophenoxy)propanamide. Finally, the propyl group is introduced using a Grignard reaction to obtain 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide.
科学研究应用
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its effectiveness in treating OAB symptoms. Clinical trials have shown that 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is effective in reducing urinary urgency, frequency, and urge incontinence in patients with OAB. In addition, 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a low incidence of adverse effects, making it a safe and well-tolerated medication.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQTGPQDNTQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)
![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)